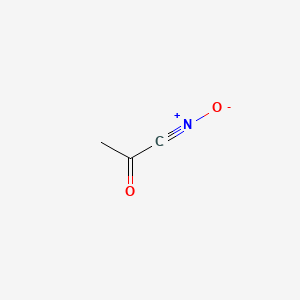
2-Oxopropanenitrile oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopropanenitrile oxide is an organic compound with a unique structure that includes both a nitrile and an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxopropanenitrile oxide typically involves the reaction of a nitrile with an oxidizing agent. One common method is the oxidation of 2-oxopropanenitrile using a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of oxidizing agent, are optimized to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropanenitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Oxopropanenitrile oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-oxopropanenitrile oxide exerts its effects involves its ability to participate in various chemical reactions. The nitrile and oxide groups can interact with different molecular targets, leading to the formation of new compounds. These interactions often involve nucleophilic attack on the nitrile group or electrophilic attack on the oxide group .
Comparison with Similar Compounds
2-Oxopropanenitrile: Lacks the oxide group, making it less reactive in certain reactions.
2-Oxopropanoic Acid: Contains a carboxyl group instead of a nitrile, leading to different reactivity and applications.
2-Oxopropylamine: Contains an amine group, which significantly alters its chemical behavior.
Uniqueness: 2-Oxopropanenitrile oxide is unique due to the presence of both nitrile and oxide functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
CAS No. |
51983-63-2 |
|---|---|
Molecular Formula |
C3H3NO2 |
Molecular Weight |
85.06 g/mol |
IUPAC Name |
2-oxopropanenitrile oxide |
InChI |
InChI=1S/C3H3NO2/c1-3(5)2-4-6/h1H3 |
InChI Key |
PKYIJGRVUUZADM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


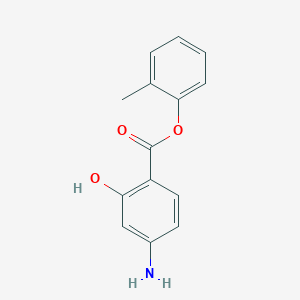
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

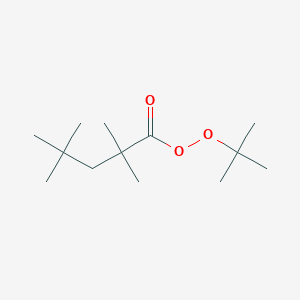
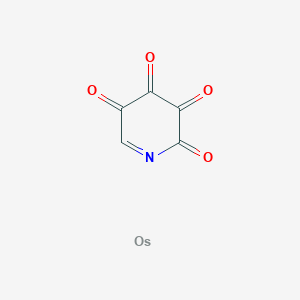
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
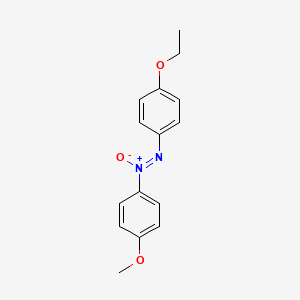
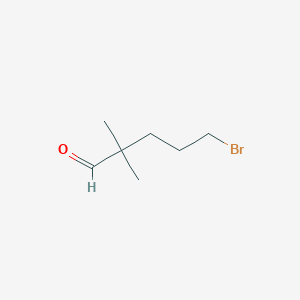

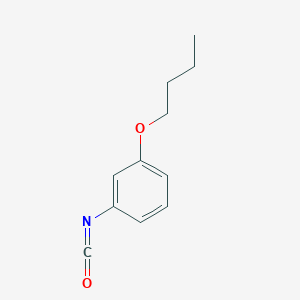
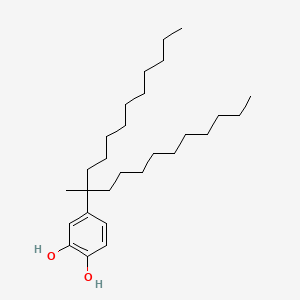
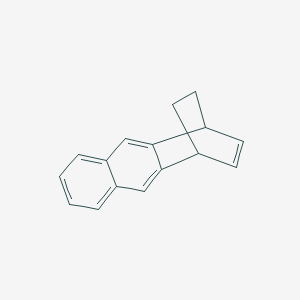
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
